molecular formula C16H15F3N6S2 B12718701 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea CAS No. 127142-36-3

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

Cat. No.: B12718701
CAS No.: 127142-36-3
M. Wt: 412.5 g/mol
InChI Key: HPITWVOOHHUKCQ-LSHDLFTRSA-N
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Description

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea is a complex organic compound with a unique structure that includes a pyridyl ring, a trifluoromethyl group, and a thiourea moiety

Preparation Methods

The synthesis of 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea typically involves the reaction of 2-pyridyl ketone with an appropriate amine and isothiocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea can undergo various chemical reactions, including:

Scientific Research Applications

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The pyridyl ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar compounds to 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea include:

Properties

CAS No.

127142-36-3

Molecular Formula

C16H15F3N6S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[(E)-1-pyridin-2-ylethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

InChI

InChI=1S/C16H15F3N6S2/c1-10(13-4-2-3-9-20-13)22-24-15(27)25-23-14(26)21-12-7-5-11(6-8-12)16(17,18)19/h2-9H,1H3,(H2,21,23,26)(H2,24,25,27)/b22-10+

InChI Key

HPITWVOOHHUKCQ-LSHDLFTRSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

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